molecular formula C15H13N5OS B5399906 N-phenyl-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-phenyl-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5399906
M. Wt: 311.4 g/mol
InChI Key: RPGQONZTKJZFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a triazole-based compound that has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-phenyl-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and proteins. For example, it has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
N-phenyl-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain fungi and bacteria, which makes it a promising candidate for the development of new antibiotics. It has also been found to exhibit antitumor activity, which makes it a potential candidate for the development of new cancer drugs. In addition, it has been found to exhibit anti-inflammatory activity, which can be beneficial for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-phenyl-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is its unique properties. It exhibits a wide range of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to certain cells and organisms, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-phenyl-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One direction is to investigate its potential as a new antibiotic. Another direction is to investigate its potential as a new cancer drug. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Finally, research is needed to develop new synthesis methods that are more efficient and environmentally friendly.

Synthesis Methods

The synthesis of N-phenyl-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 2-pyridinecarboxaldehyde and 5-amino-1,2,4-triazole in the presence of thioacetic acid and phenylboronic acid. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-phenyl-2-{[5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied for its biological activities. It has been found to exhibit antifungal, antibacterial, antitumor, and anti-inflammatory activities. It has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. These properties make it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-phenyl-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-13(17-11-6-2-1-3-7-11)10-22-15-18-14(19-20-15)12-8-4-5-9-16-12/h1-9H,10H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGQONZTKJZFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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